![molecular formula C17H19ClN2O6S2 B2766831 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 923233-59-4](/img/structure/B2766831.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O6S2 and its molecular weight is 446.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed novel sulfonamide compounds through various synthetic routes, highlighting their potential in drug discovery and material science. For instance, the synthesis and docking studies of new thiourea derivatives bearing benzenesulfonamide moiety have shown promising antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Ghorab et al., 2017). Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors has led to the identification of potent, selective, and orally active compounds for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Biological Activities and Therapeutic Applications
Several studies have focused on the biological activities of sulfonamide derivatives, including their anticancer, anti-HIV, and antimicrobial effects. For example, novel sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives have been synthesized and shown significant cytotoxic effect against breast and cervix carcinoma cell lines, indicating their potential as anticancer agents (Kamel et al., 2010). Another study on the synthesis and in vitro anticancer and anti-HIV evaluation of new 2-mercaptobenzenesulfonamides highlighted compounds with high sensitivity against leukemia cell lines and moderate anti-HIV activity (Pomarnacka et al., 2001).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and structure-activity relationship analyses, have been pivotal in elucidating the mechanisms of action and enhancing the therapeutic potential of sulfonamide compounds. The synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, NDMPMBS, have provided insights into its structural and electronic properties, contributing to the development of more effective pharmaceutical agents (Murthy et al., 2018).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S2/c1-25-13-5-7-16(26-2)17(11-13)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLWRCKXQUNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide |
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